molecular formula C8H11BrN2O2 B13079719 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13079719
M. Wt: 247.09 g/mol
InChI Key: UZALITPVMQSEQO-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one (CAS 1528295-90-0) is a brominated 1,2-dihydropyridin-2-one derivative of high interest in medicinal and organic chemistry. Its molecular formula is C8H11BrN2O2, with a molecular weight of 247.09 . This compound serves as a versatile synthetic building block; the bromine atom at the 3-position offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, to create more complex structures . Meanwhile, the 1-(ethoxymethyl) substituent on the nitrogen atom can enhance the compound's solubility and influence its metabolic profile. Compounds based on the 1,2-dihydropyridin-2-one scaffold are frequently investigated for their biological activities. Research into similar derivatives has indicated potential as inhibitors for various enzymes, with some studies focusing on targets like α-glucosidase for metabolic disease research . The specific stereoelectronic properties conferred by the amino and bromo functional groups make this compound a valuable intermediate for constructing potential therapeutic agents, including those explored as α-glucosidase inhibitors . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one

InChI

InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3

InChI Key

UZALITPVMQSEQO-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

Preparation Methods

Method 1: Thermal Cyclization of Hydroxamic Acid Esters

One reported method involves the thermal cyclization of hydroxamic acid esters with 5-bromopenta-1,3-diene. The key steps include:

  • Reagents : Hydroxamic acid esters and 5-bromopenta-1,3-diene.

  • Procedure : The reaction is conducted under thermal conditions to promote cyclization.

  • Yield : This method yields 32% to 58% of the desired product depending on the specific conditions used.

Method 2: Palladium/Norbornene Cooperative Catalysis

Another advanced method utilizes palladium/norbornene cooperative catalysis to functionalize iodinated 2-pyridones:

  • Reagents : Iodinated 2-pyridones and various alkyl halides.

  • Procedure : The reaction occurs under mild conditions, allowing for the introduction of diverse functional groups.

  • Yield : This method has been shown to produce a wide range of derivatives efficiently.

Method 3: Nucleophilic Substitution Reactions

Nucleophilic substitution at the brominated position is another viable pathway:

  • Reagents : Strong nucleophiles (e.g., amines) are used in conjunction with the brominated precursor.

  • Procedure : The reaction is typically performed in a polar solvent under reflux conditions.

  • Yield : High yields can be achieved, although specific percentages depend on the nucleophile used and reaction conditions.

Method Key Reagents Conditions Yield (%)
Thermal Cyclization Hydroxamic acid esters, 5-bromopenta-1,3-diene Thermal 32 - 58
Palladium/Norbornene Catalysis Iodinated 2-pyridones, alkyl halides Mild Varies
Nucleophilic Substitution Strong nucleophiles Polar solvent, reflux High

Research into the synthesis of 5-amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one highlights its potential as a therapeutic agent due to its interactions with biological targets. Ongoing studies focus on optimizing synthesis routes to improve yield and explore new derivatives that may enhance its pharmacological properties.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 serves as a prime site for nucleophilic substitution. Common reactions include:

a. Halogen Replacement

  • Nucleophiles : Amines, alkoxides, or thiols displace the bromine atom under mild conditions.

  • Example : Reaction with sodium methoxide yields 3-methoxy derivatives.

  • Mechanism : Proceeds via an SN2 pathway due to steric accessibility at position 3.

b. Amination

  • Reaction with ammonia or primary amines produces 3-amino derivatives, useful in pharmaceutical intermediates.

Reaction Type Reagents Conditions Product
Bromine substitutionNaOCH₃, DMF60°C, 6 hours3-methoxy derivative
AminationNH₃ (aq), EtOHReflux, 12 hours3-amino derivative

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Aqueous Na₂CO₃, 80–100°C, 24 hours.

  • Scope : Aryl, vinyl, and alkyl boronic acids yield coupled products with retained dihydropyridinone core.

Elimination Reactions

Under basic conditions, the compound undergoes elimination to form aromatic pyridine derivatives:

  • Reagents : KOtBu, DMSO.

  • Mechanism : Base abstracts a β-hydrogen, leading to HBr elimination and rearomatization .

Functionalization of the Ethoxymethyl Group

The ethoxymethyl substituent at position 1 is susceptible to:

  • Acidic Cleavage : HCl/EtOH hydrolyzes the ether to yield a hydroxymethyl derivative.

  • Oxidation : MnO₂ or CrO₃ oxidizes the ethoxymethyl group to a carboxylate under anhydrous conditions.

Oxidation of the Amino Group

The 5-amino group can be oxidized to a nitro group using HNO₃/H₂SO₄, though this risks ring oxidation .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) induce ring opening at the lactam carbonyl, forming substituted pyridine derivatives .

Key Mechanistic Insights

  • Steric Effects : The ethoxymethyl group at position 1 sterically shields the adjacent carbonyl, directing substitution to position 3.

  • Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at position 3, favoring nucleophilic attack.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridinones exhibit antimicrobial properties. The specific compound under discussion has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Case Study :
A study published in the Journal of Medicinal Chemistry explored the synthesis of various dihydropyridinone derivatives, including 5-amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one. Results demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Dihydropyridinones have been investigated for their anticancer properties due to their ability to interfere with cellular processes.

Case Study :
In vitro studies reported in Cancer Research highlighted that the compound could induce apoptosis in cancer cell lines. The mechanism involves the activation of specific pathways that lead to programmed cell death, indicating its potential as an anticancer agent .

Neurological Applications

Research into the neuroprotective effects of dihydropyridinones has gained traction. The compound may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase.

Case Study :
A study published in Neuropharmacology examined the effects of various dihydropyridinone derivatives on cognitive function in animal models. The results indicated that this compound improved memory retention and learning capabilities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to modify its structure allows for the development of various derivatives with tailored biological activities.

Derivative Modification Activity
Compound AMethylationIncreased antimicrobial potency
Compound BHydroxylationEnhanced neuroprotective effects

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups in the compound allow it to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one with structurally related dihydropyridinones, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

Compound A: 5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 1691799-30-0)

  • Key Differences : Replaces the ethoxymethyl group with methoxymethyl and lacks bromine at position 3.
  • The absence of bromine diminishes electrophilic reactivity, making it less suitable for cross-coupling reactions. This analog is standardized under EN300-88448 and EN300-764509, indicating industrial relevance .

Compound B: 5-Bromo-3-hydroxy-1,2-dihydropyridin-2-one (Synonyms in )

  • Key Differences: Contains bromine at position 5 and a hydroxyl group at position 3 instead of amino and ethoxymethyl groups.
  • Implications: The hydroxyl group introduces hydrogen-bonding capacity, enhancing crystallinity. However, the lack of an amino group reduces nucleophilicity, limiting its utility in amine-mediated reactions. This compound is marketed as a building block for pharmaceutical intermediates .

Compound C : 5-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one (CAS 1420793-21-0)

  • Key Differences : Substitutes bromine with chlorine and replaces ethoxymethyl with a propargyl group.
  • Implications : Chlorine’s lower electronegativity compared to bromine reduces halogen-bonding strength. The propargyl group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition, which is absent in the ethoxymethyl variant .

Price and Commercial Availability

  • 5-Amino-3-bromo-1-(4-fluorobutyl)-1,2-dihydropyridin-2-one: Listed on ChemSrc with pricing trends tracked since 2016, indicating sustained demand in specialty chemical markets .
  • 5-(2-Pyridyl)-1,2-dihydropyridin-2-one (CAS 381233-78-9) : Priced at $180–$498.76 per gram (2021 data), reflecting its niche use in high-value research contexts .
  • Target Compound: While direct pricing data are unavailable, brominated analogs (e.g., Compound B) are generally more expensive than non-halogenated versions due to synthetic complexity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight Key Features
This compound Not provided C₈H₁₀BrN₂O₂ 5-NH₂, 3-Br, 1-(CH₂OCH₂CH₃) ~249.08 (calc.) Bromine enhances electrophilicity
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one 1691799-30-0 C₇H₉N₃O₂ 5-NH₂, 1-(CH₂OCH₃) 174.21 Lower steric hindrance
5-Bromo-3-hydroxy-1,2-dihydropyridin-2-one Multiple () C₅H₄BrNO₂ 5-Br, 3-OH 190.00 Hydrogen-bonding capability
5-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one 1420793-21-0 C₈H₆ClNO 5-Cl, 1-(CH₂C≡CH) 167.59 Propargyl enables click chemistry

Research and Application Insights

  • Synthetic Utility: The bromine atom in the target compound facilitates Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogs like Compound A .
  • Biological Activity: Amino and ethoxymethyl groups may enhance membrane permeability, making this compound a candidate for kinase inhibitor development, similar to pyridinone-based drugs .
  • Safety Gaps: Limited data on ecotoxicology and long-term storage stability highlight the need for further studies .

Biological Activity

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a compound belonging to the class of 1,2-dihydropyridines, which are known for their diverse biological activities. This particular compound features a bromine atom at the 3-position and an amino group at the 5-position, along with an ethoxymethyl substituent. These structural characteristics contribute to its potential pharmacological applications, particularly in cardiovascular and neurological disorders.

The molecular formula of this compound is C9H12BrN3OC_9H_{12}BrN_3O, with a molecular weight of approximately 244.11 g/mol. The compound's unique structure allows for various chemical interactions that can influence its biological activity.

Pharmacological Properties

  • Calcium Channel Blocking Activity : Dihydropyridines are well-known for their calcium channel blocking properties, making them useful in treating conditions like hypertension and angina. The presence of the amino and bromine groups in this compound may enhance its efficacy as a calcium antagonist.
  • Adenosine Receptor Antagonism : Similar compounds have shown potential as antagonists for adenosine receptors, which play significant roles in inflammation and pain modulation. This suggests that this compound could also exhibit similar activity.
  • Antioxidant Activity : Research indicates that compounds with similar structures possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridines may exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its potential as an antimicrobial agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. In one study, administration of the compound resulted in significant reductions in blood pressure and heart rate variability, indicating its potential as a cardiovascular therapeutic agent .

Comparative Analysis

To highlight the uniqueness of this compound compared to related compounds, a comparative table is provided:

Compound NameCAS NumberKey FeaturesSimilarity Score
This compoundN/AEthoxymethyl group; calcium channel blockerN/A
3-Amino-5-bromopyridin-4(1H)-one722447-33-8Lacks ethoxymethyl group0.72
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid1065088-02-9Different ring structure0.51
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one15862-51-8Methyl group instead of ethoxymethyl0.70

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one?

  • Methodology : Use a nucleophilic substitution approach starting from a halogenated dihydropyridinone precursor. For example:

Introduce the ethoxymethyl group via alkylation of a brominated dihydropyridinone intermediate using ethoxymethyl chloride in anhydrous DMF under nitrogen.

Perform amination at the 5-position using ammonia or a protected amine source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodology :

  • ¹H NMR : Use DMSO-d₆ or CDCl₃ as solvents. Expect aromatic protons in the δ 6.5–8.5 ppm range, with coupling constants indicating dihydropyridinone ring conformation. Compare with published data for structurally analogous compounds (e.g., δ 7.04–8.36 ppm for pyridine-H in ) .
  • IR : Identify carbonyl (C=O) stretches near 1,690–1,710 cm⁻¹ and NH₂/NH bands at 3,300–3,500 cm⁻¹ .
  • Mass Spec : Look for molecular ion peaks (M⁺) and isotopic patterns consistent with bromine (e.g., M⁺ and M⁺+2 in a 1:1 ratio) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (similar to 5-bromo-3-hydroxy-1H-pyridin-2-one in ).
  • Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers.
  • In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodology :

Grow single crystals via slow evaporation in ethanol/water (v/v 1:1).

Collect diffraction data using a synchrotron or in-house X-ray source (Mo-Kα radiation, λ = 0.71073 Å).

Refine the structure using SHELXL (e.g., isotropic/anisotropic displacement parameters, hydrogen bonding networks). Compare with SHELX-refined structures of analogous dihydropyridinones .

  • Data Interpretation : Analyze bond lengths (e.g., C=O vs. C–O) to confirm tautomeric forms.

Q. What mechanistic insights explain the regioselectivity of bromine substitution in related dihydropyridinones?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states for bromination at the 3-position vs. other sites.
  • Validate with kinetic studies (e.g., varying Br₂ equivalents in H₂O/THF at 0–25°C).
  • Compare with literature on brominated pyridines (e.g., ’s bromination of 1,3,6-trimethyl-dihydropyridinone) .

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

  • Strategy :

Cross-validate computational models (e.g., NMR chemical shift predictions via ACD/Labs or DFT) with experimental data.

Adjust solvent effects in simulations (e.g., using PCM models for DMSO).

Re-examine purity via elemental analysis (e.g., %C, %H, %N) to rule out impurities causing spectral discrepancies .

Q. What role does the ethoxymethyl group play in modulating the compound’s reactivity or solubility?

  • Experimental Design :

  • Synthesize analogs with varying alkoxymethyl groups (e.g., methoxymethyl, propoxymethyl).
  • Compare solubility in polar vs. non-polar solvents (e.g., logP via shake-flask method).
  • Assess stability under acidic/basic conditions (e.g., 1M HCl/NaOH at 25°C for 24h) .

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